molecular formula C5H2BrFOS B13018625 4-Bromo-5-fluorothiophene-2-carbaldehyde

4-Bromo-5-fluorothiophene-2-carbaldehyde

Cat. No.: B13018625
M. Wt: 209.04 g/mol
InChI Key: NJMIFTWJTPGBLQ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluorothiophene-2-carbaldehyde is a halogenated heteroaromatic aldehyde featuring a thiophene backbone substituted with bromine and fluorine at positions 4 and 5, respectively, and a formyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde moiety and electron-withdrawing substituents, which make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional polymers.

Properties

Molecular Formula

C5H2BrFOS

Molecular Weight

209.04 g/mol

IUPAC Name

4-bromo-5-fluorothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2BrFOS/c6-4-1-3(2-8)9-5(4)7/h1-2H

InChI Key

NJMIFTWJTPGBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluorothiophene-2-carbaldehyde can be achieved through several methods One common approach involves the halogenation of thiophene derivativesThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .

Industrial Production Methods

Industrial production of 4-Bromo-5-fluorothiophene-2-carbaldehyde may involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position is susceptible to nucleophilic substitution under specific conditions. This reactivity is comparable to other brominated thiophene derivatives.

Reaction Type Reagents/Conditions Products Notes
Suzuki Cross-CouplingPd catalysts, aryl boronic acidsBiaryl thiophene derivativesBromine acts as a leaving group; fluorine remains inert under mild conditions .
Buchwald–Hartwig AminationPalladium catalysts, amines4-Amino-5-fluorothiophene-2-carbaldehydeRequires elevated temperatures and ligand systems .

Example Reaction Pathway (Suzuki Coupling):

4 Bromo 5 fluorothiophene 2 carbaldehyde+ArB OH 2Pd PPh3 4,base4 Ar 5 fluorothiophene 2 carbaldehyde\text{4 Bromo 5 fluorothiophene 2 carbaldehyde}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{4 Ar 5 fluorothiophene 2 carbaldehyde}

Aldehyde-Specific Reactions

The aldehyde group at the 2-position participates in typical carbonyl chemistry, including condensations, reductions, and oxidations.

Key Reactions:

  • Oxime Formation:
    Reacts with hydroxylamine hydrochloride in ethanol to yield the corresponding oxime, as demonstrated for methyl 5-formylthiophene-2-carboxylate (e.g., 60–72% yields under reflux) .

  • Reduction to Alcohol:
    Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) reduces the aldehyde to a primary alcohol.

Reaction Reagents Yield Conditions
Oxime FormationNH2_2OH·HCl, pyridine, EtOH60–72%Reflux, 2–3 hours
Aldol CondensationBase (e.g., NaOH), ketone/aldehydeVariableRoom temperature or mild heating

Electrophilic Aromatic Substitution

The electron-withdrawing effects of fluorine and bromine direct electrophiles to specific positions on the thiophene ring.

  • Nitration:
    Nitration occurs preferentially at the 3-position (relative to bromine) due to meta-directing effects of halogens.

  • Halogenation:
    Further halogenation (e.g., chlorination) is unlikely under standard conditions due to steric and electronic deactivation.

Bromine-Fluorine Exchange

Fluorine’s strong electronegativity stabilizes the ring but limits direct displacement. Bromine can be selectively replaced via:

  • Metal-Halogen Exchange:
    Organomagnesium or lithium reagents target bromine for substitution while retaining fluorine .

Aldehyde Oxidation/Decarboxylation

  • Oxidation to Carboxylic Acid:
    KMnO4_4 or CrO3_3 oxidizes the aldehyde to 4-bromo-5-fluorothiophene-2-carboxylic acid.

  • Strecker Synthesis:
    Reaction with NH3_3 and KCN forms α-aminonitriles, useful in amino acid synthesis .

Stability and Reactivity Considerations

  • Thermal Stability:
    Decomposes above 200°C; storage at 2–8°C recommended.

  • Light Sensitivity:
    The aldehyde group may undergo photoxidation; store in amber vials.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluorothiophene-2-carbaldehyde serves as a crucial building block in the synthesis of pharmaceutical compounds. The presence of both bromine and fluorine atoms enhances its biological activity and allows for the development of novel drug candidates.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. Compounds similar to 4-Bromo-5-fluorothiophene-2-carbaldehyde have shown efficacy against various cancer cell lines, including breast and lung cancers. For instance, studies have demonstrated that halogenated thiophenes can inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Similar thiophene derivatives have demonstrated effectiveness against Escherichia coli, suggesting that 4-Bromo-5-fluorothiophene-2-carbaldehyde may possess comparable properties due to its structural similarities .

Organic Synthesis

In organic chemistry, 4-Bromo-5-fluorothiophene-2-carbaldehyde is utilized as an intermediate in the synthesis of more complex molecules. Its aldehyde functional group allows it to participate in various reactions, including nucleophilic additions and condensation reactions.

Synthesis of Novel Compounds

The compound can be employed in the synthesis of fluorinated pyrrole derivatives, which are known for their potential therapeutic applications. The incorporation of the thiophene ring into these compounds enhances their pharmacological profiles .

Materials Science

4-Bromo-5-fluorothiophene-2-carbaldehyde finds applications in materials science, particularly in the development of advanced materials such as polymers and organic semiconductors.

Conductive Polymers

The unique electronic properties imparted by the bromine and fluorine substituents make this compound suitable for use in conductive polymers. These materials are essential for applications in organic electronics, including solar cells and light-emitting diodes (LEDs) .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of a series of thiophene derivatives, including those derived from 4-Bromo-5-fluorothiophene-2-carbaldehyde. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 0.57 μM to 1.12 μM, highlighting the compound's potential as an anticancer agent .

Case Study 2: Synthesis of Fluorinated Derivatives

Another study focused on synthesizing fluorinated pyrrole analogues using 4-Bromo-5-fluorothiophene-2-carbaldehyde as a starting material. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, demonstrating the importance of halogen substitution in drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluorothiophene-2-carbaldehyde involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to modulate specific pathways, such as inhibiting inflammatory mediators or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Thiophene-Based Analogues

The following table highlights key thiophene-derived analogues and their distinguishing features:

Compound Name Molecular Formula CAS Number Molar Mass (g/mol) Key Substituents Synthesis Highlights Applications
4-Bromo-5-methylthiophene-2-carbaldehyde C₆H₅BrOS 29421-75-8 205.07 -Br (C4), -CH₃ (C5), -CHO (C2) Prepared via bromination and formylation of methylthiophene precursors Intermediate for agrochemicals
5-Bromo-4-phenylthiophene-2-carbaldehyde C₁₁H₇BrOS 1138326-95-0 259.14 -Br (C5), -Ph (C4), -CHO (C2) Suzuki coupling or direct bromination of phenylthiophenes Pharmaceutical intermediates
4-Bromo-5-ethylthiophene-2-carbaldehyde C₇H₇BrOS Not provided 221.10 (calculated) -Br (C4), -C₂H₅ (C5), -CHO (C2) Similar to methyl analogue, using ethyl substituents Research applications (unspecified)
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Fluorine (in the main compound) enhances electrophilicity at the aldehyde group compared to methyl or ethyl substituents, facilitating nucleophilic additions .
    • Steric Hindrance : Bulky groups like phenyl (in 5-Bromo-4-phenylthiophene-2-carbaldehyde) may reduce reactivity but improve stability in cross-coupling reactions .

Furan-Based Analogues

Furan derivatives with similar substitution patterns exhibit distinct electronic properties due to the oxygen atom in the ring:

Compound Name Molecular Formula CAS Number Molar Mass (g/mol) Key Substituents Synthesis Highlights Applications
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde C₁₁H₇BrFO₂ 1138035-91-2 283.08 -Br (C4), -F (C2), -CHO (C2) Cross-coupling of bromophenyl derivatives with furan aldehydes Medicinal chemistry (kinase inhibitors)
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde C₁₁H₇BrClO₂ 874592-31-1 299.53 -Br (C4), -Cl (C2), -CHO (C2) Ullmann coupling or halogen exchange Pharmaceutical intermediates
Key Observations:
  • Ring Heteroatom Impact : Furan’s oxygen increases electron density at the aldehyde group compared to thiophene, altering reactivity in condensation reactions .

Physicochemical Properties Comparison

Property 4-Bromo-5-fluorothiophene-2-carbaldehyde (Hypothetical) 4-Bromo-5-methylthiophene-2-carbaldehyde 5-Bromo-4-phenylthiophene-2-carbaldehyde
Molecular Weight (g/mol) ~223.03 (calculated) 205.07 259.14
Density (g/cm³) ~1.6 (estimated) 1.431 (Predicted) 1.3–1.5 (Predicted)
Boiling Point (°C) ~300 (estimated) 309.3 (Predicted) >300 (decomposes)
Key Observations:
  • Molecular Weight : Phenyl-substituted derivatives (e.g., 259.14 g/mol) are heavier due to aromatic substituents .
  • Stability : Methyl and ethyl groups enhance thermal stability compared to halogens like fluorine, which may lower melting points .

Research and Application Insights

  • Pharmaceutical Intermediates : Thiophene- and furan-carbaldehydes are pivotal in synthesizing kinase inhibitors and antibacterial agents. For example, 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde is used in kinase inhibitor development .
  • Material Science : The electron-deficient nature of bromo-fluoro-thiophene derivatives makes them suitable for organic semiconductors .

Biological Activity

4-Bromo-5-fluorothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by various research findings and data tables.

Chemical Structure and Properties

4-Bromo-5-fluorothiophene-2-carbaldehyde features a thiophene ring with bromine and fluorine substituents, which can influence its reactivity and biological interactions. The presence of these halogens often enhances the compound's lipophilicity and affects its binding affinity to biological targets.

Synthesis of 4-Bromo-5-Fluorothiophene-2-Carbaldehyde

The synthesis of this compound typically involves halogenation reactions followed by formylation processes. Various synthetic routes have been explored, including:

  • Halogenation : Utilizing bromine and fluorine sources to introduce the respective halogens onto the thiophene ring.
  • Formylation : Applying methods such as the Vilsmeier-Haack reaction to convert thiophene derivatives into carbaldehydes.

These synthetic strategies allow for the preparation of derivatives that may exhibit varying biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds, including 4-bromo-5-fluorothiophene-2-carbaldehyde, exhibit notable antimicrobial properties. A study indicated that compounds with similar structures showed moderate to excellent antibacterial activity against Escherichia coli and other pathogens. The IC50 values for these compounds were reported as follows:

CompoundIC50 (μg/mL)Activity Type
4-Bromo-5-fluorothiophene-2-carbaldehyde56.5Antibacterial
2-Chloro-5-(4-methoxyphenyl) thiophene51.4Antibacterial

These findings suggest that the introduction of halogen substituents can enhance the antibacterial efficacy of thiophene derivatives .

Antioxidant Activity

In addition to antimicrobial properties, studies have highlighted the antioxidant potential of thiophene derivatives. For instance, several compounds were screened for nitric oxide scavenging activity, demonstrating significant antioxidant effects at varying concentrations. The data indicated that certain structural modifications could lead to improved antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of thiophene derivatives, including 4-bromo-5-fluorothiophene-2-carbaldehyde, against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased electrophilicity .
  • Antioxidant Properties Investigation : Another research focused on the antioxidant activities of synthesized thiophenes, revealing that those with specific substituent patterns displayed superior scavenging abilities against free radicals .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds might interact with key biological targets such as enzymes involved in oxidative stress pathways, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 4-bromo-5-fluorothiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and formylation of thiophene derivatives. For example:

  • Step 1: Bromination of 5-fluorothiophene-2-carbaldehyde using NBS (N-bromosuccinimide) in DMF at 0–5°C to introduce bromine at the 4-position .
  • Step 2: Optimization of reaction time (6–12 hours) and stoichiometry (1.1–1.3 eq Br₂ equivalents) to minimize side products like di-brominated species.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters:

  • Temperature control (<10°C) prevents thermal degradation of the aldehyde group.
  • Catalyst selection (e.g., Lewis acids like FeCl₃) may enhance regioselectivity .

Q. How is the compound characterized spectroscopically, and what are the key spectral markers?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Thiophene protons: δ 7.2–7.5 ppm (coupled with fluorine, J = 8–12 Hz).
    • Fluorine coupling patterns in ¹⁹F NMR confirm substitution positions .
  • IR: Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 223 (M⁺) with isotopic pattern confirming bromine .

Validation: Cross-reference data with analogous compounds like 5-bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

Methodological Answer:

  • X-ray Diffraction: Use SHELXL for refinement to determine bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (thiophene-aldehyde plane: 15–25°) .
  • Data Contradictions: Discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C for similar benzaldehydes) may arise from polymorphism or impurities. Triangulate with DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) .
  • Case Study: For 4-chloro-2-fluorobenzaldehyde, SHELX refinement resolved conflicting reports on halogen positioning .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiophene ring?

Methodological Answer:

  • Electronic Effects: Fluorine at C5 directs electrophiles to C4 via deactivation of adjacent positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
  • Experimental Design:
    • Compare directing groups (e.g., –CHO vs. –NO₂) in nitration/bromination reactions .
    • Screen solvents (polar vs. nonpolar) to stabilize transition states (e.g., DCM enhances Br⁺ electrophilicity) .
  • Yield vs. Selectivity Trade-offs: Higher temperatures (>30°C) favor bromination but reduce regioselectivity by 15–20% .

Q. How do computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT/Molecular Modeling:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (C2 aldehyde: f⁻ = 0.12; C4 bromine: f⁺ = 0.28) .
    • Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄: Activation energy for C–Br bond cleavage is ~25 kcal/mol .
  • Validation: Compare predicted vs. experimental yields in model reactions (e.g., coupling with phenylboronic acid) .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Iterative Analysis:
    • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
    • Use 2D NMR (COSY, HSQC) to assign coupling between fluorine and adjacent protons .
  • Case Study: For 5-bromo-2-thiophenecarboxaldehyde, ¹H-¹⁹F HOESY confirmed through-space interactions between F and Br .

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